molecular formula C13H15FN4O3S B2595596 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2199065-99-9

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2595596
CAS No.: 2199065-99-9
M. Wt: 326.35
InChI Key: TXTUVOWFUBSOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a triazole ring, and a sulfonyl group attached to a fluorinated methoxyphenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range . The interaction between 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses by inhibiting the activity of COX-2 . Additionally, 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole affects cellular metabolism by altering the production of prostaglandins, which are key mediators of inflammation.

Molecular Mechanism

The molecular mechanism of action of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, leading to sustained anti-inflammatory activity.

Dosage Effects in Animal Models

The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form various metabolites . These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in tissues where COX-2 is highly expressed . This selective distribution enhances the compound’s therapeutic efficacy by targeting inflamed tissues.

Subcellular Localization

The subcellular localization of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is crucial for the compound’s activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the pyrrolidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorinated Methoxyphenyl Moiety: This step involves the coupling of the fluorinated methoxyphenyl group to the pyrrolidine ring, typically through nucleophilic substitution reactions.

    Formation of the Triazole Ring: The final step involves the cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((3-fluoro-4-hydroxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1H-1,2,3-triazole

Uniqueness

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorinated methoxyphenyl moiety enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTUVOWFUBSOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.